molecular formula C9H10F2N2O4 B10904494 Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate

Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B10904494
M. Wt: 248.18 g/mol
InChI Key: UMIRVBZOUXZNHW-UHFFFAOYSA-N
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Description

Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C9H10F2N2O4. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. The presence of the difluoroethyl group and the dicarboxylate ester functionalities make this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 2,2-difluoroethylamine with pyrazole-3,4-dicarboxylic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C9H10F2N2O4

Molecular Weight

248.18 g/mol

IUPAC Name

dimethyl 1-(2,2-difluoroethyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H10F2N2O4/c1-16-8(14)5-3-13(4-6(10)11)12-7(5)9(15)17-2/h3,6H,4H2,1-2H3

InChI Key

UMIRVBZOUXZNHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)OC)CC(F)F

Origin of Product

United States

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